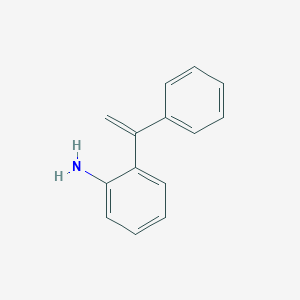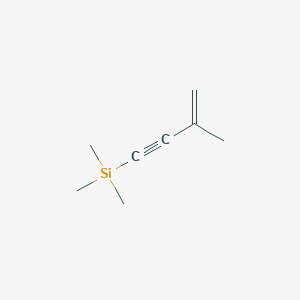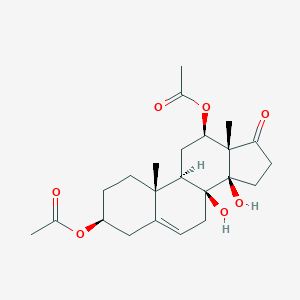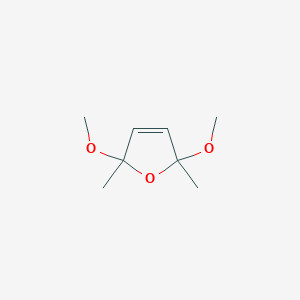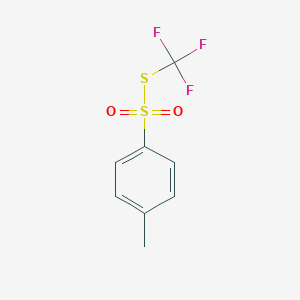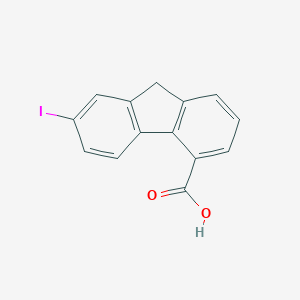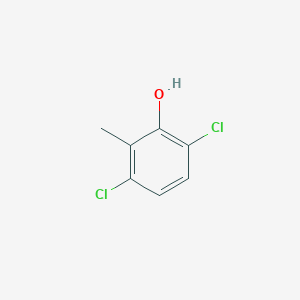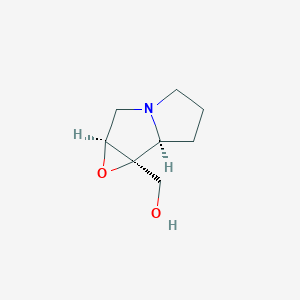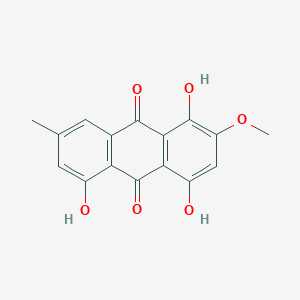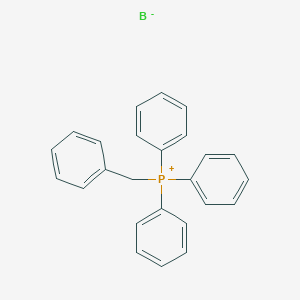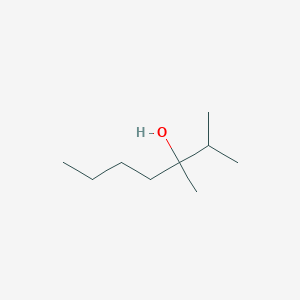
1-Hydroxycyclopentyl cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxycyclopentyl cyclohexanecarboxylate, also known as HOCPCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. HOCPCA is a selective agonist of the GPR109A receptor, which is primarily expressed in adipose tissue and plays a key role in regulating lipid metabolism. In
Mecanismo De Acción
1-Hydroxycyclopentyl cyclohexanecarboxylate acts as a selective agonist of the GPR109A receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to a decrease in lipolysis and an increase in fatty acid uptake, which helps to regulate lipid metabolism and prevent obesity. Additionally, 1-Hydroxycyclopentyl cyclohexanecarboxylate has been shown to have anti-inflammatory properties through its interaction with the GPR109A receptor.
Efectos Bioquímicos Y Fisiológicos
1-Hydroxycyclopentyl cyclohexanecarboxylate has been shown to have a number of biochemical and physiological effects, including the regulation of lipid metabolism, anti-inflammatory activity, and anti-cancer properties. In animal studies, 1-Hydroxycyclopentyl cyclohexanecarboxylate has been shown to reduce body weight and improve glucose tolerance, indicating its potential as a treatment for obesity and related metabolic disorders. 1-Hydroxycyclopentyl cyclohexanecarboxylate has also been shown to reduce inflammation in a variety of tissues, including the brain, lungs, and skin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 1-Hydroxycyclopentyl cyclohexanecarboxylate in lab experiments is its selectivity for the GPR109A receptor, which allows for more precise targeting of lipid metabolism and inflammation. However, 1-Hydroxycyclopentyl cyclohexanecarboxylate can be difficult to synthesize in large quantities and is relatively expensive compared to other compounds. Additionally, the effects of 1-Hydroxycyclopentyl cyclohexanecarboxylate on human subjects have not been extensively studied, which limits its potential clinical applications.
Direcciones Futuras
There are several areas of future research that could further elucidate the potential therapeutic applications of 1-Hydroxycyclopentyl cyclohexanecarboxylate. One area of focus could be the development of more efficient synthesis methods to improve yield and purity. Additionally, further studies are needed to determine the safety and efficacy of 1-Hydroxycyclopentyl cyclohexanecarboxylate in human subjects, particularly in the treatment of obesity and related metabolic disorders. Finally, the anti-inflammatory and anti-cancer properties of 1-Hydroxycyclopentyl cyclohexanecarboxylate could be further explored to identify potential new treatments for these conditions.
Métodos De Síntesis
The synthesis of 1-Hydroxycyclopentyl cyclohexanecarboxylate involves a multistep process that begins with the formation of a cyclopentene intermediate, which is then subjected to a series of reactions including hydroxylation, epoxidation, and reduction. The final product is obtained through a cyclization reaction using a palladium catalyst. The synthesis of 1-Hydroxycyclopentyl cyclohexanecarboxylate has been optimized over the years to improve yield and purity, and several variations of the method have been reported in the literature.
Aplicaciones Científicas De Investigación
1-Hydroxycyclopentyl cyclohexanecarboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research has been its role in regulating lipid metabolism and preventing obesity and related metabolic disorders. 1-Hydroxycyclopentyl cyclohexanecarboxylate has also been studied for its anti-inflammatory and anti-cancer properties, as well as its potential as a treatment for neurological disorders such as Alzheimer's disease and multiple sclerosis.
Propiedades
Número CAS |
16508-97-7 |
|---|---|
Nombre del producto |
1-Hydroxycyclopentyl cyclohexanecarboxylate |
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
(1-hydroxycyclopentyl) cyclohexanecarboxylate |
InChI |
InChI=1S/C12H20O3/c13-11(10-6-2-1-3-7-10)15-12(14)8-4-5-9-12/h10,14H,1-9H2 |
Clave InChI |
WJQYROTXDHVIDL-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)OC2(CCCC2)O |
SMILES canónico |
C1CCC(CC1)C(=O)OC2(CCCC2)O |
Otros números CAS |
16508-97-7 |
Sinónimos |
Cyclohexanecarboxylic acid 1-hydroxycyclopentyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



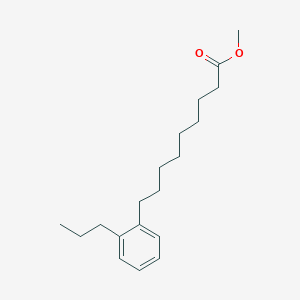
![N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride](/img/structure/B99149.png)
